1-(2-(4-(1,2-Bis(4-methoxyphenyl)-1-butenyl)phenoxy)ethyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-(1,2-Bis(4-methoxyphenyl)-1-butenyl)phenoxy)ethyl)pyrrolidine is a complex organic compound with a unique structure that includes multiple aromatic rings and a pyrrolidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-(1,2-Bis(4-methoxyphenyl)-1-butenyl)phenoxy)ethyl)pyrrolidine typically involves multiple steps. One common approach is the reaction of 1,2-bis(4-methoxyphenyl)ethyne with appropriate reagents to form the desired product . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(4-(1,2-Bis(4-methoxyphenyl)-1-butenyl)phenoxy)ethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, pressures, and solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(2-(4-(1,2-Bis(4-methoxyphenyl)-1-butenyl)phenoxy)ethyl)pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-(4-(1,2-Bis(4-methoxyphenyl)-1-butenyl)phenoxy)ethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may act as an enzyme inhibitor or receptor agonist, modulating specific biochemical pathways to achieve the desired outcome.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 1-(2-(4-(1,2-Bis(4-methoxyphenyl)-1-butenyl)phenoxy)ethyl)pyrrolidine include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
35386-89-1 |
---|---|
Molekularformel |
C30H35NO3 |
Molekulargewicht |
457.6 g/mol |
IUPAC-Name |
1-[2-[4-[(Z)-1,2-bis(4-methoxyphenyl)but-1-enyl]phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C30H35NO3/c1-4-29(23-7-13-26(32-2)14-8-23)30(24-9-15-27(33-3)16-10-24)25-11-17-28(18-12-25)34-22-21-31-19-5-6-20-31/h7-18H,4-6,19-22H2,1-3H3/b30-29- |
InChI-Schlüssel |
ZVLSYKSHAJRKDH-FLWNBWAVSA-N |
Isomerische SMILES |
CC/C(=C(\C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)OCCN3CCCC3)/C4=CC=C(C=C4)OC |
Kanonische SMILES |
CCC(=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OCCN3CCCC3)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.